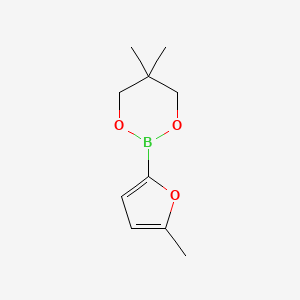
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 5-methylfuran-2-carboxylic acid with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron trifluoride etherate as the boron source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: This compound can be utilized in the development of boron-based drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which are crucial for its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Unique due to its specific boron-containing heterocyclic structure.
2-Methyl-5-(5-methylfuran-2-yl)furan: Similar in structure but lacks the boron atom, leading to different chemical properties and applications.
5-Methyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Similar but with variations in the substitution pattern on the furan ring.
Uniqueness
The uniqueness of this compound lies in its ability to form stable boron-containing structures, which are valuable in various chemical and biological applications. Its specific arrangement of atoms allows for unique reactivity and interaction with other molecules, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
1101866-03-8 |
|---|---|
Molekularformel |
C10H15BO3 |
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H15BO3/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3 |
InChI-Schlüssel |
ZHDUEHQCGZHEKN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















